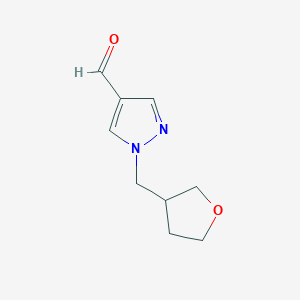

1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

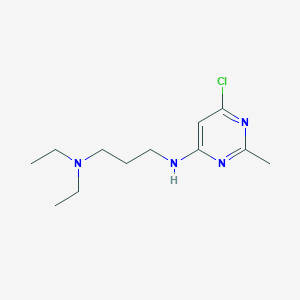

The compound “1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde” contains a tetrahydrofuran group, a pyrazole group, and an aldehyde group . Tetrahydrofuran is a colorless, volatile liquid that is used as a solvent in many chemical reactions . Pyrazole is a basic aromatic ring and is a component of various important bioactive compounds . The aldehyde group is often involved in condensation reactions.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the aldehyde group, which is often involved in nucleophilic addition reactions, and the basicity of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the aldehyde group could make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds similar to "1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde" have been utilized in the synthesis of various derivatives with potential antimicrobial properties. For instance, chitosan Schiff bases integrated with heteroaryl pyrazole derivatives exhibited notable antimicrobial activity against a spectrum of gram-negative and gram-positive bacteria as well as fungi. Notably, the biological activity varied depending on the specific Schiff base moiety. These derivatives demonstrated an absence of cytotoxic activity in MTT assays, highlighting their potential for safe antimicrobial applications (Hamed et al., 2020). Additionally, certain synthesized pyrazole derivatives displayed antimicrobial activities and moderate to good anti-oxidant activities, with in silico molecular docking studies indicating these compounds as good inhibitors of the E. coli MurB enzyme, showing promise for antibacterial applications (Bhat et al., 2016).

Synthesis and Structural Characterization

A series of pyrazole derivatives were synthesized and characterized, revealing their structural properties and potential as intermediates for further chemical reactions. One such study synthesized 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives, providing advantages such as simple work-up procedures, shorter reaction times, and good yields, showcasing the compound's utility in synthesizing novel chemical structures (Trilleras et al., 2013). Similarly, the synthesis and crystal structure of a closely related compound, 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, were reported, highlighting the potential of these compounds in the development of new pyrazole derivatives (Xu & Shi, 2011).

Promoting Plant Growth

Research indicates the use of pyrazole-carbaldehyde derivatives for promoting plant growth. A study synthesized novel quinolinyl chalcones from 3-(4-Hydroxy-1-methyl-1,2-dihydro-2-oxoquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyd and investigated their effects on the growth of selective crops, providing insights into the potential agronomical applications of these compounds (Hassan et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is mentioned to be a deuterium-labeled γ-tocotrienol , which is an active form of vitamin E . Vitamin E is known to have antioxidant properties and plays a role in immune function, DNA repair, and other metabolic processes.

Mode of Action

If we consider the structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, it’s suggested that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

Considering the structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, it’s suggested that it could potentially affect the pharmacokinetic and metabolic profiles of drugs .

Pharmacokinetics

The structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is suggested to have potential effects on the pharmacokinetic and metabolic profiles of drugs .

Propriétés

IUPAC Name |

1-(oxolan-3-ylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-6-9-3-10-11(5-9)4-8-1-2-13-7-8/h3,5-6,8H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUWGNRPSPPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)

![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)

![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)

![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)